2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with an acylating agent, such as acetic anhydride.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacological agent with applications in the treatment of various diseases, including cancer and inflammation.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression . This inhibition leads to changes in cellular processes and can result in therapeutic effects.
Comparison with Similar Compounds
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-[(3-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-amino-N-(4-fluorophenyl)acetamide
- 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18FN5OS |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-2-12-3-9-15(10-4-12)21-16(25)11-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
QGBAIJQDSUQLKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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